![molecular formula C21H21N5O3 B2407497 N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-55-0](/img/structure/B2407497.png)

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

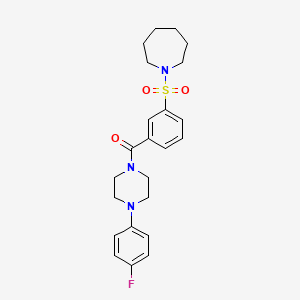

Descripción general

Descripción

The compound belongs to the class of organic compounds known as imidazotriazines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a triazine ring . These types of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . X-ray crystallography could also be used to confirm the chemical identity .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Acaricidal Activity

The acaricidal activity of 1,2,4-triazine derivatives has been investigated against the two-spotted spider mite (Tetranychus urticae). These mites cause economic damage to crops such as cotton, vegetables, and fruits. Researchers synthesized and evaluated the efficacy of these derivatives against both eggs and adult female mites. The structure-activity relationship analysis revealed that the nature and position of substituents significantly influenced their effectiveness .

Cytotoxic Agents

In a different context, pyrazolo[5,1-c][1,2,4]benzotriazines and pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazines (open analogues) have been synthesized and explored as cytotoxic agents. These compounds were tested under normoxic and hypoxic conditions, demonstrating potential in cancer research .

Porous Organic Materials

Covalent triazine frameworks (CTFs) represent a novel class of porous organic materials. CTFs exhibit unique characteristics, including aromatic C-N linkages (triazine units) and high chemical stability due to strong aromatic covalent bonds. Their rich nitrogen content makes them interesting for applications in gas storage, catalysis, and separation science .

Biological Agents

Triazine derivatives find applications as biological agents in both medical and agricultural fields. Their versatile reactivity allows for the synthesis of various fused heterocyclic rings. Researchers have explored their potential as pharmaceuticals, herbicides, pesticides, and dyes .

Ring Junction Nitrogen Systems

Fused 1,2,4-triazines with ring junction nitrogen systems are of interest due to their occurrence in natural products and diverse biological activities. For instance, 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one serves as a building block for the synthesis of these fused heterocyclic rings .

Triazolo[1,5-d][1,2,4]triazines

Researchers have developed methods for preparing [1,2,4]triazolo[1,5-d][1,2,4]triazines. These involve assembling triazine rings based on triazole-containing starting materials or vice versa. These compounds have potential applications in drug discovery and materials science .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to their biological activities . For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others . These activities suggest that the compound may affect pathways related to viral replication, inflammation, and cell proliferation.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . For example, indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others . These activities suggest that the compound may have effects such as inhibiting viral replication, reducing inflammation, and inhibiting cell proliferation.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-17-10-6-5-7-15(17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMDZHLBDSULOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)